BChE-IN-32

Alzheimer's Disease Cholinesterase Inhibition Enzyme Kinetics

BChE-IN-32 (also designated as compound 5d) is a small-molecule, reversible inhibitor of human butyrylcholinesterase (hBChE). It is a multi-target directed ligand (MTDL) derived from an amiridine scaffold, engineered by conjugating amiridine with a memantine moiety to broaden its therapeutic profile for Alzheimer's disease (AD) research.

Molecular Formula C26H37N3O
Molecular Weight 407.6 g/mol
Cat. No. B12375459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-32
Molecular FormulaC26H37N3O
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)NC(=O)CNC4=C5CCCC5=NC6=C4CCCC6)C
InChIInChI=1S/C26H37N3O/c1-24-10-17-11-25(2,14-24)16-26(12-17,15-24)29-22(30)13-27-23-18-6-3-4-8-20(18)28-21-9-5-7-19(21)23/h17H,3-16H2,1-2H3,(H,27,28)(H,29,30)
InChIKeyDAQUSVFVOAKQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-32: Potent and Selective Human Butyrylcholinesterase Inhibitor for Alzheimer’s Disease Research


BChE-IN-32 (also designated as compound 5d) is a small-molecule, reversible inhibitor of human butyrylcholinesterase (hBChE) [1]. It is a multi-target directed ligand (MTDL) derived from an amiridine scaffold, engineered by conjugating amiridine with a memantine moiety to broaden its therapeutic profile for Alzheimer's disease (AD) research . This compound exhibits potent and selective inhibition of hBChE, with an IC₅₀ value of 0.109 µM [1].

Why BChE-IN-32 Cannot Be Replaced by Other In-Class BChE Inhibitors


The class of butyrylcholinesterase (BChE) inhibitors is chemically diverse, and compounds within this class exhibit significant variability in potency, selectivity, and ancillary properties critical for disease modeling, particularly in Alzheimer's disease (AD) research [1]. Generic substitution is not possible because BChE-IN-32 is a specific multi-target directed ligand (MTDL) that uniquely combines a memantine moiety with an amiridine core [2]. This specific structural arrangement is essential for its dual action profile and distinct binding mode in the hBChE active site, which is not replicated by other BChE inhibitors such as BChE-IN-34, BChE-IN-14, or AChE/BChE-IN-32 [3][4]. Furthermore, its specific cytotoxicity and blood-brain barrier (BBB) permeability profile differentiates it from close structural analogs like compound 5c, making interchangeability impossible without altering experimental outcomes [1].

Quantitative Differentiation Evidence for BChE-IN-32 vs. Key Comparators


hBChE Inhibitory Potency: BChE-IN-32 vs. Amiridine and Tacrine

BChE-IN-32 (compound 5d) demonstrates potent inhibition of human butyrylcholinesterase (hBChE) with an IC₅₀ of 0.109 ± 0.004 µM, which is superior to the reference compound amiridine (IC₅₀ = 0.18 ± 0.01 µM) and comparable to the potent cholinesterase inhibitor tacrine (IC₅₀ = 0.080 ± 0.001 µM) [1].

Alzheimer's Disease Cholinesterase Inhibition Enzyme Kinetics

Structural Basis for BChE Selectivity: BChE-IN-32 vs. Inactive Analog 5b

A direct comparison with its close structural analog, compound 5b (which is inactive against BChE), reveals the structural determinants for BChE-IN-32's activity. Molecular dynamics and docking studies show that BChE-IN-32 (5d) adopts a productive binding pose in the hBChE active site, engaging in critical hydrogen bond interactions with the catalytic triad residue H438 and water-mediated contacts with S79 and D70. In contrast, the inactive analog 5b adopts a distorted and unproductive binding mode, failing to form these crucial interactions [1]. This difference is attributed to the distinct position of the amide linker and a predicted lower pKa for the amiridine nitrogen in 5b, which reduces its capacity for productive π-π stacking with W82 [1].

Molecular Modeling Structure-Activity Relationship Drug Design

Cytotoxicity Profile in Neuronal and Hepatic Cell Lines: BChE-IN-32 vs. Amiridine and Tacrine

BChE-IN-32 (5d) exhibits a defined cytotoxic profile in SH-SY5Y (human neuroblastoma) and HepG2 (human hepatocellular carcinoma) cell lines. Its IC₅₀ for cytotoxicity in SH-SY5Y cells is 110.0 ± 1.5 µM, and in HepG2 cells is 42 ± 6.1 µM [1]. In comparison, the reference compound amiridine is significantly less cytotoxic (SH-SY5Y IC₅₀ = 600 ± 25 µM), while tacrine shows a similar level of cytotoxicity in HepG2 cells (IC₅₀ = 19.4 ± 0.8 µM) [1].

Cytotoxicity Neuroblastoma Hepatocellular Carcinoma

Blood-Brain Barrier Permeability Profile: BChE-IN-32 vs. Other In-Class Compounds

The potential for central nervous system (CNS) penetration is a critical parameter for Alzheimer's disease research tools. BChE-IN-32 (5d) displays a permeability coefficient (Pₑ) of 2.20 ± 0.05 × 10⁻⁶ cm/s in a parallel artificial membrane permeability assay (PAMPA-BBB), classifying it as 'CNS +/-' (uncertain BBB permeation) [1]. This profile is distinct from the 'CNS -' classification of its close analog 5c (Pₑ = 1.6 ± 0.2 × 10⁻⁶ cm/s) and the 'CNS +' classification of the reference compound amiridine (Pₑ = 5.8 ± 0.5 × 10⁻⁶ cm/s) [1]. This intermediate permeability profile differentiates BChE-IN-32 from both high- and low-permeability in-class compounds.

Blood-Brain Barrier CNS Penetration Pharmacokinetics

Recommended Application Scenarios for BChE-IN-32 in Drug Discovery and Neurobiology Research


In Vitro hBChE Target Engagement and Selectivity Profiling

BChE-IN-32 is ideally suited for in vitro experiments requiring potent and selective inhibition of human BChE. Its defined IC₅₀ of 0.109 µM allows for precise dose-response studies in biochemical assays and cell-based models of cholinergic signaling [1]. The well-characterized cytotoxic profile (SH-SY5Y IC₅₀ = 110.0 µM) provides a clear window for selecting non-toxic concentrations for target engagement studies in neuronal cell lines [1].

Structure-Activity Relationship (SAR) and Drug Design Studies for Alzheimer's Disease

BChE-IN-32 serves as a critical reference compound in medicinal chemistry programs focused on multi-target directed ligands (MTDLs) for Alzheimer's disease. Its unique combination of an amiridine core and memantine moiety, and the detailed structural rationale for its BChE inhibitory activity compared to the inactive analog 5b, make it an invaluable tool for SAR studies [2]. Researchers can use BChE-IN-32 to validate computational docking models and explore the chemical space around the amiridine scaffold for enhanced BChE selectivity [2].

Investigating the Role of BChE in Oxidative Stress and Neuroprotection

Given the link between BChE activity and Alzheimer's disease pathology, BChE-IN-32 can be employed to dissect the contribution of BChE inhibition to neuroprotective outcomes. While BChE-IN-32 itself has not been directly tested in neuroprotection assays, its potent and selective BChE inhibition profile makes it a suitable tool for studies designed to evaluate the downstream effects of BChE modulation on oxidative stress and neuronal survival in cell culture models .

In Vivo Pharmacokinetic and CNS Penetration Studies

The intermediate BBB permeability profile of BChE-IN-32 (Pₑ = 2.20 × 10⁻⁶ cm/s) makes it a useful compound for studies designed to evaluate the relationship between in vitro permeability and in vivo brain exposure [1]. It can be used as a tool to calibrate or validate CNS penetration models, or to investigate the impact of limited BBB permeability on the pharmacodynamic effects of BChE inhibition in animal models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BChE-IN-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.